2-(2,6-Dichlorophenyl)acetaldehyde
Overview
Description
2-(2,6-Dichlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Cl2O It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 6 positions, and an aldehyde functional group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Dichlorophenyl)acetaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of (2,6-dichlorophenyl)ethanol using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically proceeds for about 30 minutes, followed by workup with sodium bicarbonate and sodium thiosulfate solutions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to (2,6-dichlorophenyl)acetic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to (2,6-dichlorophenyl)methanol using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: (2,6-Dichlorophenyl)acetic acid.
Reduction: (2,6-Dichlorophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dichlorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichlorophenyl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
(2,6-Dichlorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(2,6-Dichlorophenyl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
2-(2,6-Dichlorophenyl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCWAGQXDWRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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